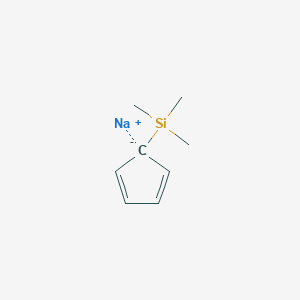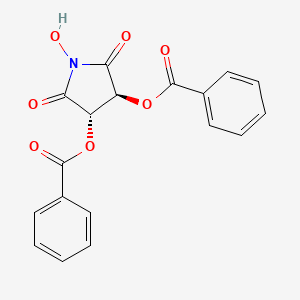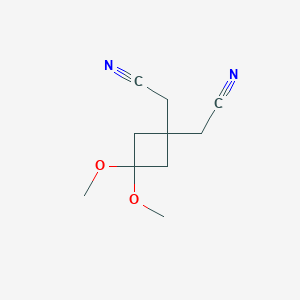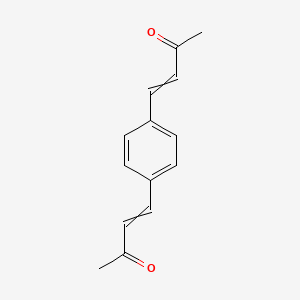
4,4'-Benzene-1,4-diylbisbut-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4,4’-Benzene-1,4-diylbisbut-3-en-2-one is an organic compound characterized by its unique structure, which includes a benzene ring substituted with but-3-en-2-one groups at the 4 and 4’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Benzene-1,4-diylbisbut-3-en-2-one typically involves the reaction of benzene-1,4-dicarbaldehyde with but-3-en-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the aldol condensation reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Benzene-1,4-diylbisbut-3-en-2-one may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4,4’-Benzene-1,4-diylbisbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the enone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4,4’-Benzene-1,4-diylbisbut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
作用機序
The mechanism of action of 4,4’-Benzene-1,4-diylbisbut-3-en-2-one involves its interaction with various molecular targets. The enone groups can act as Michael acceptors, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and other biomolecules, potentially altering their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
4,4’-Biphenyl: Similar in having a benzene ring structure but lacks the enone groups.
4,4’-Dibromo-1,1’-biphenyl: Contains halogen substituents instead of enone groups.
4,4’-Diaminobiphenyl: Contains amino groups instead of enone groups.
Uniqueness
4,4’-Benzene-1,4-diylbisbut-3-en-2-one is unique due to the presence of enone groups, which impart distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for applications in organic synthesis and materials science.
特性
分子式 |
C14H14O2 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
4-[4-(3-oxobut-1-enyl)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C14H14O2/c1-11(15)3-5-13-7-9-14(10-8-13)6-4-12(2)16/h3-10H,1-2H3 |
InChIキー |
HMMREUHYFATSFZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=CC1=CC=C(C=C1)C=CC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
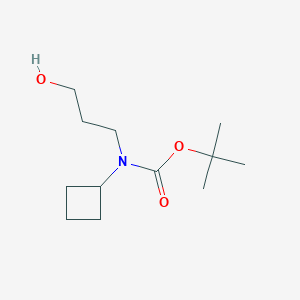
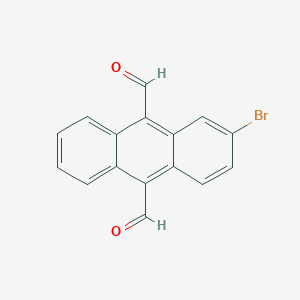
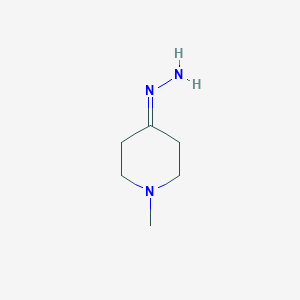
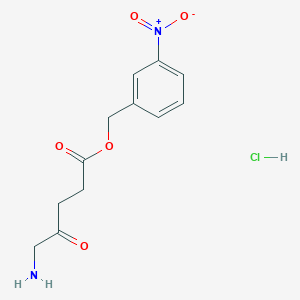
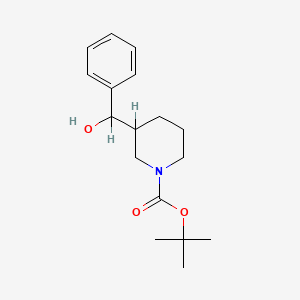
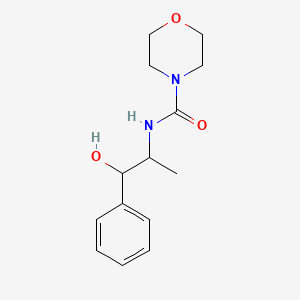
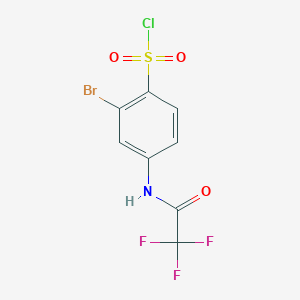
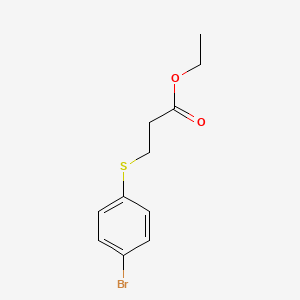
![2-(3-bromo-8-fluoroH-imidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B8524460.png)

